cucurbitacin A 2-O-beta-D-glucopyranoside

Cancer cell cytotoxicity Cucurbitacin glycosides A549 lung cancer

Cucurbitacin A 2-O-β-D-glucopyranoside is the definitive non-cytotoxic comparator for glycosylation research. Unlike the highly active aglycone cucurbitacin A (IC50 ~0.3–0.4 μM), this 2-O-glucoside remains completely inert up to 10 μM in A549 and BEL7402 cells, enabling clean decoupling of sugar-moiety effects from cytotoxicity. It is the only appropriate negative control for studies on glycosylation-dependent uptake, target engagement, and prodrug scaffold development—substituting it with the aglycone or partially active arvenin I will invalidate experimental conclusions. Sourced from Cucumis melo and rigorously characterized, this compound is available as a reference standard for chemotaxonomic and biosynthetic investigations.

Molecular Formula C38H56O14
Molecular Weight 736.8 g/mol
Cat. No. B13447384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecucurbitacin A 2-O-beta-D-glucopyranoside
Molecular FormulaC38H56O14
Molecular Weight736.8 g/mol
Structural Identifiers
SMILESCC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)CO)C)C)O)O
InChIInChI=1S/C38H56O14/c1-18(41)52-33(2,3)12-11-25(43)37(8,49)30-21(42)14-35(6)24-10-9-19-20(38(24,17-40)26(44)15-36(30,35)7)13-22(31(48)34(19,4)5)50-32-29(47)28(46)27(45)23(16-39)51-32/h9,11-12,20-24,27-30,32,39-40,42,45-47,49H,10,13-17H2,1-8H3/b12-11+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1
InChIKeyBTKXYYIQKCDSPF-XNCXWTMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cucurbitacin A 2-O-beta-D-glucopyranoside Procurement Guide: CAS 1135141-76-2 Chemical Identity and Research-Grade Specifications


Cucurbitacin A 2-O-beta-D-glucopyranoside (CAS 1135141-76-2, CHEMBL556527, molecular weight 736.8 g/mol) is a natural cucurbitacin glycoside isolated from Cucumis melo (muskmelon) stems [1]. The compound consists of a cucurbitacin A aglycone core glycosylated at the C-2 position with a β-D-glucopyranosyl moiety, distinguishing it from aglycone cucurbitacins and other glycosylated derivatives [1]. First structurally characterized in 2009, this compound is available from multiple research chemical vendors for life science investigations .

Why Cucurbitacin A 2-O-beta-D-glucopyranoside Cannot Be Substituted by Aglycone Cucurbitacin A or Other Glycosides in Research Applications


Cucurbitacin glycosides and their aglycone counterparts exhibit fundamentally different cellular bioactivities due to the presence of the sugar moiety. Glycosylation dramatically alters membrane permeability, target engagement, and ultimately cytotoxic potency . In direct comparative studies, glucosylated cucurbitacins fail to induce the same cytoskeletal disruption and anti-proliferative effects as their aglycone forms at identical nanomolar concentrations . Consequently, substituting cucurbitacin A 2-O-beta-D-glucopyranoside with the more potent but structurally distinct cucurbitacin A aglycone will invalidate any experiment designed to probe glycosylation-dependent mechanisms, cellular uptake differences, or specific receptor interactions. The quantitative evidence presented below establishes precisely where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for Cucurbitacin A 2-O-beta-D-glucopyranoside Versus Aglycone and Other Glycoside Comparators


Direct Head-to-Head Cytotoxicity Comparison: Cucurbitacin A 2-O-beta-D-glucopyranoside vs. Cucurbitacin A Aglycone in A549 and BEL7402 Cells

In a direct head-to-head evaluation using the same assay platform, cucurbitacin A 2-O-beta-D-glucopyranoside (compound 4) exhibited no detectable cytotoxicity against A549/ATCC human lung cancer and BEL7402 human hepatocellular carcinoma cells at concentrations up to 10 μM [1]. In stark contrast, the corresponding aglycone, cucurbitacin A (compound 11), inhibited proliferation of these same cell lines with IC50 values of 0.4 ± 0.13 μM (A549) and 0.3 ± 0.11 μM (BEL7402) [1]. This >25-fold differential in cytotoxic threshold demonstrates that the 2-O-β-D-glucopyranosyl substitution profoundly abrogates the anti-proliferative activity characteristic of the aglycone core.

Cancer cell cytotoxicity Cucurbitacin glycosides A549 lung cancer BEL7402 hepatocellular carcinoma

Class-Level Evidence: Glycosylation Abolishes Actin Disruption and Cytokinesis Inhibition in HeLa Cells

A study comparing the cellular effects of cucurbitacin glucosides (E, I, L, J, K) and their corresponding aglycones on HeLa cells demonstrated that glucosylation profoundly inhibits bioactivity . At nanomolar concentrations, cucurbitacin I and E aglycones induced sub-membrane inclusions, multinucleation (indicating cytokinesis inhibition), and F-actin redistribution within 24 hours . In contrast, the glucosylated forms of cucurbitacin I and E, when tested at the same nanomolar concentrations, produced no impact on HeLa cell morphology or actin organization . Cellular effects were only observed for the glucosides at micromolar concentrations, representing a >100-fold shift in the concentration required to elicit a response .

Cytoskeleton disruption Glycosylation effect HeLa cervical cancer Actin aggregation

Cross-Study Cytotoxicity Comparison: Cucurbitacin A Glucoside vs. Cucurbitacin B Glucoside (Arvenin I) in A549 Lung Cancer Cells

Comparative analysis of cytotoxicity data across published studies reveals a stark difference between cucurbitacin A 2-O-beta-D-glucopyranoside and cucurbitacin B 2-O-beta-D-glucopyranoside (arvenin I) in the A549 lung cancer cell line. As established above, cucurbitacin A glucoside shows no cytotoxicity up to 10 μM [1]. In contrast, arvenin I, which differs only by the presence of a 25-acetoxy group and a distinct side-chain oxidation pattern, exhibits moderate cytotoxicity against A549 cells with a reported IC50 of 17.0 μM [2]. Meanwhile, the aglycone cucurbitacin B is exquisitely potent with an IC50 of 0.01 ± 0.001 μM [1]. This gradation—aglycone (nM) → arvenin I (low μM) → cucurbitacin A glucoside (inactive)—highlights that both the aglycone identity and the specific glycosylation site/substitution profoundly modulate activity, making compound-specific selection non-interchangeable.

Cucurbitacin B glucoside Arvenin I Comparative cytotoxicity A549

Physicochemical Differentiation: Increased Topological Polar Surface Area and Hydrogen Bonding Capacity Relative to Aglycones

The addition of the β-D-glucopyranosyl moiety to cucurbitacin A results in a substantial increase in topological polar surface area (TPSA) and hydrogen bond donor/acceptor count compared to the aglycone. Cucurbitacin A 2-O-beta-D-glucopyranoside possesses a calculated TPSA of 238.0 Ų and 7 hydrogen bond donors, with a total of 14 hydrogen bond acceptors [1][2]. While exact TPSA values for cucurbitacin A aglycone are not uniformly reported, the glucoside exhibits a TPSA value nearly 100 Ų greater than typical aglycone cucurbitacins, which generally fall in the 120-140 Ų range. This elevated polarity translates to altered solubility profiles, with the glucoside being more readily soluble in polar organic solvents (methanol, ethanol) and ethyl acetate/n-butanol fractions during extraction, whereas aglycones preferentially partition into less polar solvents like chloroform .

Polar surface area Hydrogen bonding Membrane permeability Physicochemical properties

Purity Benchmarking and Storage Stability Parameters for Research-Grade Procurement

Procurement of cucurbitacin A 2-O-beta-D-glucopyranoside from reputable vendors includes defined quality specifications that distinguish it from less-characterized natural product isolates. Commercial research-grade material is typically guaranteed by HPLC, NMR, and MS analysis, with suppliers such as TargetMol, MedChemExpress, and Biocrick providing purity levels of ≥98% [1]. Recommended storage conditions are -20°C for long-term powder storage (up to 3 years) and -80°C for solutions (up to 1 year) to prevent degradation of the glycosidic bond . In contrast, the corresponding aglycone cucurbitacin A may exhibit different stability profiles and may not require the same stringent cold-chain storage. The lack of extensive literature on CHEMBL556527 (only a few articles published) underscores the importance of relying on vendor-provided analytical certificates rather than assuming in-class equivalence.

HPLC purity NMR characterization Storage stability Quality control

Natural Source Specificity: Isolation from Cucumis melo Stems Distinguishes from Other Cucurbitacin Glycosides

Cucurbitacin A 2-O-beta-D-glucopyranoside was first isolated and structurally characterized from the stems of Cucumis melo (muskmelon) in 2009, as part of a comprehensive phytochemical investigation that yielded 21 cucurbitane-type triterpenoids [1]. This specific compound (designated compound 4 in the original isolation study) is a minor constituent of the plant, and its occurrence appears to be more restricted than the widely distributed aglycones cucurbitacin A and B [1]. In contrast, other cucurbitacin glycosides such as arvenin I (cucurbitacin B glucoside) are found in a broader range of species including Trichosanthes kirilowii and Helicteres angustifolia [2]. This source specificity has implications for sourcing authentic, naturally-derived material versus synthetic or semi-synthetic alternatives, and may affect batch-to-batch consistency.

Natural product isolation Cucumis melo Phytochemistry Source authentication

Research Application Scenarios Where Cucurbitacin A 2-O-beta-D-glucopyranoside Offers Distinct Advantages Over Aglycones and Other Glycosides


Investigations of Glycosylation-Mediated Attenuation of Cucurbitacin Cytotoxicity

Researchers studying the impact of glycosylation on cucurbitacin bioactivity require a compound that is structurally identical to a potent aglycone but functionally inert. Cucurbitacin A 2-O-beta-D-glucopyranoside, with its demonstrated lack of cytotoxicity up to 10 μM in A549 and BEL7402 cells [1], serves as an ideal negative control or comparator for such studies. Its use allows for the direct assessment of the sugar moiety's contribution to cellular uptake, target engagement, and downstream signaling without confounding cytotoxic effects. This is in direct contrast to using the aglycone cucurbitacin A, which exhibits potent anti-proliferative activity (IC50 0.3-0.4 μM) [1], making the glycoside the only appropriate choice for experiments designed to decouple cytotoxicity from other cellular effects.

Prodrug Design and Drug Delivery Studies Requiring a Non-Cytotoxic Cucurbitacin Scaffold

In the development of cucurbitacin-based prodrugs or targeted delivery systems, a non-cytotoxic glycoside scaffold that retains the core cucurbitane skeleton is highly desirable. Cucurbitacin A 2-O-beta-D-glucopyranoside provides this scaffold, as evidenced by its complete lack of activity in cytotoxicity assays at concentrations where the aglycone is highly potent [1]. This property allows researchers to conjugate targeting moieties or cleavable linkers to the glucoside without the complication of inherent cytotoxicity masking the effect of the delivery system. Substituting with cucurbitacin B glucoside (arvenin I), which retains moderate cytotoxicity (IC50 17.0 μM in A549 cells) [2], would introduce an undesirable baseline of activity, potentially confounding results.

Comparative Phytochemical and Biosynthetic Pathway Studies in Cucurbitaceae Species

Investigators examining the distribution and biosynthesis of cucurbitacin glycosides within Cucurbitaceae plants require authentic reference standards of specific, well-characterized compounds. Cucurbitacin A 2-O-beta-D-glucopyranoside, definitively isolated and structurally elucidated from Cucumis melo stems [1], provides a verifiable marker for chemotaxonomic studies and for tracing the enzymatic glycosylation of cucurbitacin A in plant tissues. Its relatively restricted natural occurrence, compared to the more widely distributed aglycones or other glycosides like arvenin I [3], makes it a valuable chemical marker for species authentication and for understanding the biosynthetic divergence among cucurbitacin-producing plants.

Structure-Activity Relationship (SAR) Studies Focused on the Cucurbitacin A Core

SAR investigations seeking to understand the minimal structural requirements for cucurbitacin A activity require a panel of closely related compounds with incremental structural modifications. Cucurbitacin A 2-O-beta-D-glucopyranoside represents the specific modification of C-2 glycosylation on the cucurbitacin A core. The availability of both the glucoside (inactive) and the aglycone (highly active) from the same natural source and characterized in the same study [1] provides a clean, internally controlled system for dissecting the role of the C-2 hydroxyl group and the impact of glycosylation on biological activity. This paired set of compounds is far more valuable for rigorous SAR work than relying on cross-study comparisons with different cell lines and assay conditions.

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